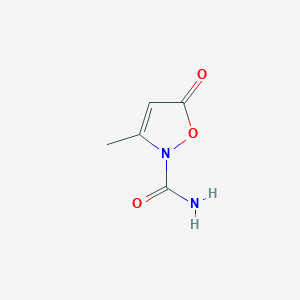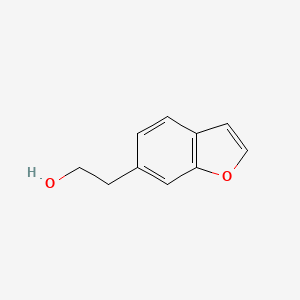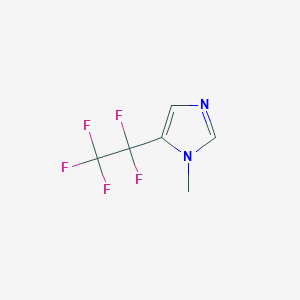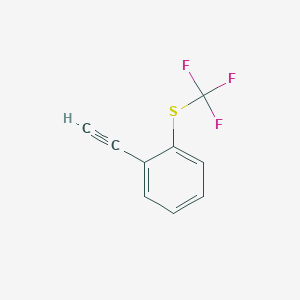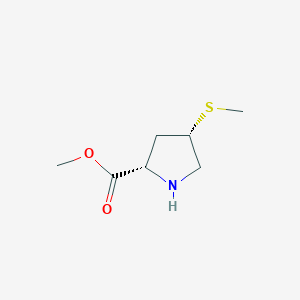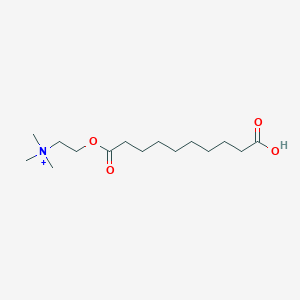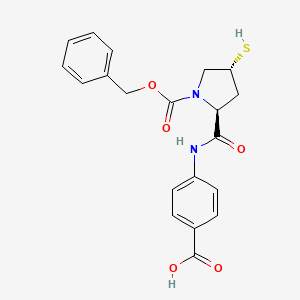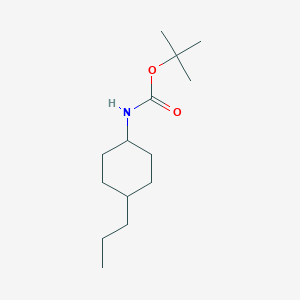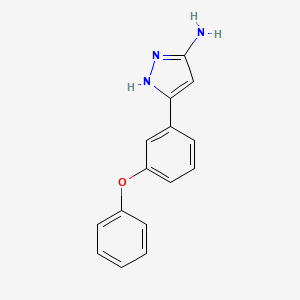
1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- typically involves the reaction of 1H-pyrazole with an aminating agent. One common method is the aminolysis of 1H-pyrazole with ammonia or an amine solution . The reaction conditions often include the use of organic solvents such as ethanol, dimethylformamide (DMF), or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its potential binding affinity to biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- involves its interaction with molecular targets, such as enzymes or receptors. The phenoxyphenyl group can enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
1H-Pyrazol-3-amine, 5-(3-phenoxyphenyl)- can be compared with other similar compounds, such as:
3-Amino-5-methyl-1H-pyrazole: This compound has a methyl group instead of a phenoxyphenyl group, which can affect its chemical properties and applications.
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-:
3-Amino-4,5-dihydro-1-phenylpyrazole: This compound has a dihydro structure, which can impact its stability and reactivity.
Propriétés
Formule moléculaire |
C15H13N3O |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
5-(3-phenoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C15H13N3O/c16-15-10-14(17-18-15)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-10H,(H3,16,17,18) |
Clé InChI |
BTOQYSVLZISOLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=CC(=NN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


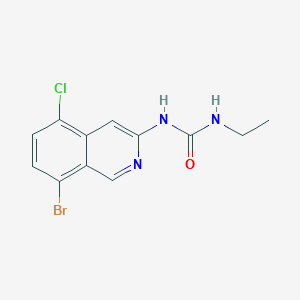
![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)
